2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives. It is characterized by a unique molecular structure featuring a dihydroisoquinolinone core, an ethoxyethyl group, and a methoxyphenyl moiety. The compound's molecular formula is with a molecular weight of approximately 398.4 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and chemical reactivity, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is classified under organic compounds with potential pharmacological applications. It is part of a larger family of isoquinoline derivatives that are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The classification of this compound aligns it with other similar organic molecules that exhibit significant therapeutic potential.
The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide typically involves multiple synthetic steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide can be represented as follows:
CCOCCN(C=Cc1c2cccc1OCC(Nc1ccc(C)cc1)=O)C2=O
MDL Number (MFCD)
The structure features multiple functional groups that contribute to its reactivity and biological activity.
The chemical behavior of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide can be analyzed through its potential reactions:
These reactions highlight the compound's versatility in synthetic applications and its potential for further modification in drug development.
The mechanism of action for 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors:
Studies suggest that compounds with similar structures have shown promise as inhibitors for kinases and other enzymes relevant in cancer treatment.
Key physical and chemical properties of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 398.4 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding the compound's stability, solubility, and reactivity under various conditions.
The unique structure of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide positions it as a promising candidate in medicinal chemistry:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: